
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% (4-t-BSPC) is an important organic compound used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 87-90°C. 4-t-BSPC is a versatile reagent used in organic synthesis, biochemistry, and analytical chemistry, and is used in a variety of laboratory experiments. This article will discuss the synthesis method of 4-t-BSPC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is widely used in a variety of scientific research applications. It is used in organic synthesis as a reagent for the synthesis of organic compounds. It is also used in analytical chemistry as a reagent for the detection and quantification of various analytes. In biochemistry, 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is used in the synthesis of peptides, proteins, and nucleic acids. It is also used in the synthesis of pharmaceuticals and other compounds.
作用機序
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed that the compound reacts with various functional groups, such as amines, alcohols, and carboxylic acids, to form covalent bonds. The reaction of 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% with these functional groups can result in the formation of new compounds, such as peptides, proteins, and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% are not fully understood. However, it is known that the compound can interact with various cellular components, such as proteins, DNA, and lipids. It is believed that 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% can affect the activity of various enzymes and regulate gene expression.
実験室実験の利点と制限
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% has several advantages for laboratory experiments. It is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and analytical chemistry. It is also relatively inexpensive and easy to obtain. However, 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% also has some limitations. It is not always stable in solution and can be difficult to purify. Additionally, it can be toxic if not handled properly.
将来の方向性
In the future, 4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% could be used in the development of new drugs and therapies. Its ability to interact with various cellular components could be used to develop targeted treatments for various diseases. Additionally, its use in organic synthesis could be further explored to develop new compounds and materials. Finally, its use in analytical chemistry could be used to develop more efficient and accurate methods for the detection and quantification of various analytes.
合成法
4-(4-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% can be synthesized from the reaction of 4-nitrophenol and t-butylsulfamoyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert solvent, such as dichloromethane, at room temperature. The reaction is complete after the addition of aqueous sodium hydroxide. The product is then purified by recrystallization from a mixture of ethanol and water.
特性
IUPAC Name |
N-tert-butyl-4-(3-cyano-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)15-7-4-12(5-8-15)13-6-9-16(20)14(10-13)11-18/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUYQFUJGGEJLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

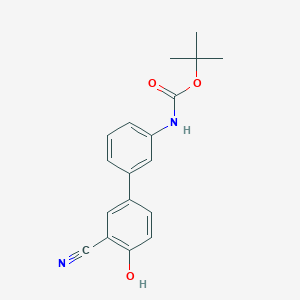

![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)
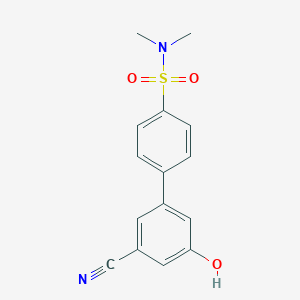
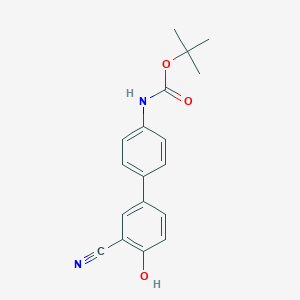
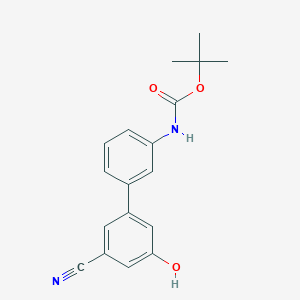
![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)


![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377381.png)
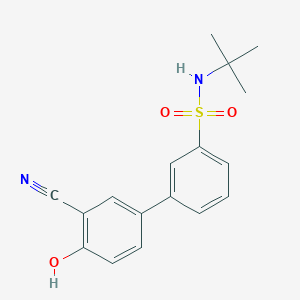
![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)
![2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377404.png)